molecular formula C14H21NO2 B14005976 (R)-3-Amino-4-(4-tert-butyl-phenyl)butyric acid

(R)-3-Amino-4-(4-tert-butyl-phenyl)butyric acid

Cat. No.: B14005976
M. Wt: 235.32 g/mol
InChI Key: KDMFJTJDCJZSGE-GFCCVEGCSA-N
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Description

®-3-Amino-4-(4-tert-butyl-phenyl)butyric acid is an organic compound characterized by the presence of an amino group, a phenyl ring with a tert-butyl substituent, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(4-tert-butyl-phenyl)butyric acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the production of the desired enantiomer. The process may involve the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-3-Amino-4-(4-tert-butyl-phenyl)butyric acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

®-3-Amino-4-(4-tert-butyl-phenyl)butyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(4-tert-butyl-phenyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Uniqueness: ®-3-Amino-4-(4-tert-butyl-phenyl)butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature adds another layer of complexity, making it a valuable compound for stereoselective synthesis and research applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

(3R)-3-amino-4-(4-tert-butylphenyl)butanoic acid

InChI

InChI=1S/C14H21NO2/c1-14(2,3)11-6-4-10(5-7-11)8-12(15)9-13(16)17/h4-7,12H,8-9,15H2,1-3H3,(H,16,17)/t12-/m1/s1

InChI Key

KDMFJTJDCJZSGE-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@H](CC(=O)O)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)N

Origin of Product

United States

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